N-(3-fluoro-4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S2/c1-14-8-9-15(11-18(14)25)26-20(29)13-33-24-27-21-17-6-2-3-7-19(17)31-22(21)23(30)28(24)12-16-5-4-10-32-16/h2-11H,12-13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPPRSIKGHVYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with notable biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 508.6 g/mol |
| CAS Number | 1223766-43-5 |
| SMILES | Cc1ccc(NC(=O)CSc2nc3c(sc4ncccc43)c(=O)n2Cc2ccc(F)cc2)cc1F |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of apoptosis-related proteins and the inhibition of cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors associated with cell signaling.
- DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression.
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of thiophene derivatives against Escherichia coli and Staphylococcus aureus. The results showed that compounds with similar structures to N-(3-fluoro-4-methylphenyl)-2-{...} exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Study 2: Anticancer Efficacy in vitro
In vitro studies on human cancer cell lines revealed that treatment with N-(3-fluoro-4-methylphenyl)-2-{...} resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). The compound was found to activate caspase pathways leading to apoptosis.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis of polycyclic acetamide derivatives typically involves sequential coupling reactions, cyclization, and functional group modifications. Key steps include:
- Sulfanyl Acetamide Core Formation : Thiol-ene "click" chemistry or nucleophilic substitution (e.g., using 2-chloroacetamide intermediates) to attach the sulfanyl group .
- Tricyclic Scaffold Construction : Cyclization via POCl₃-mediated ring closure (common in pyrimidine/oxadiazole systems) .
- Thiophene Functionalization : Alkylation of the thiophene moiety using bromomethyl-thiophene derivatives under basic conditions .
Purity Optimization : - Use Chromolith® HPLC columns for high-resolution purification .
- Monitor reaction progress via LC-MS to detect intermediates and byproducts .
- Apply Design of Experiments (DoE) to optimize solvent ratios, temperature, and catalyst loading .
Basic: How can the compound’s structure be validated post-synthesis?
Answer:
Structural validation requires a multi-technique approach:
- NMR Spectroscopy : Confirm aromatic proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve the tricyclic core’s stereochemistry, particularly the oxa-diazatricyclo system .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Answer:
Advanced modeling techniques include:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the sulfanyl group) .
- Molecular Dynamics (MD) Simulations : Study binding affinity to target proteins (e.g., kinase domains) using force fields like AMBER .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .
Validation : Cross-reference predictions with experimental enzyme inhibition assays (e.g., IC₅₀ values for Pfmrk inhibitors) .
Advanced: How do non-covalent interactions influence the compound’s stability in solution?
Answer:
Non-covalent interactions (NCIs) such as π-π stacking, hydrogen bonding, and hydrophobic effects dictate aggregation and degradation:
- π-π Stacking : The thiophene and tricyclic aromatic systems may aggregate in polar solvents, reducing bioavailability. Mitigate via PEGylation .
- Hydrogen Bonding : The acetamide carbonyl forms H-bonds with water, increasing solubility but accelerating hydrolysis. Stabilize using co-solvents (e.g., DMSO:water 1:1) .
- Experimental Analysis : Use Dynamic Light Scattering (DLS) to monitor particle size changes and NMR titration to quantify solvent interactions .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in IC₅₀ or toxicity profiles often arise from assay conditions or impurity profiles:
- Impurity Profiling : Identify byproducts (e.g., hydrolyzed acetamide) using HPLC-PDA-ELSD .
- Assay Standardization : Use reference inhibitors (e.g., Hedgehog Antagonist VIII) to calibrate enzymatic assays .
- Meta-Analysis : Apply machine learning (e.g., Random Forest regression) to harmonize data from diverse sources, adjusting for variables like pH and temperature .
Advanced: How can the compound’s metabolic pathways be elucidated?
Answer:
- In Vitro Studies : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-QTOF-MS .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-methylphenyl) to track oxidative demethylation pathways .
- CYP450 Inhibition Assays : Test against isoforms CYP3A4 and CYP2D6 using fluorogenic substrates .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ data suggests acute toxicity) .
- Ventilation : Use fume hoods due to potential inhalation hazards (evidenced by similar acetamide derivatives) .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced: What synthetic routes minimize racemization in chiral intermediates?
Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Crystallization-Induced Diastereomer Transformation : Separate diastereomers via salt formation with chiral acids (e.g., L-tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
